

Applications of Vinyl Pyrazoles in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B038968

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Vinyl pyrazoles, a captivating class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry. The presence of a reactive vinyl group appended to the pyrazole core offers unique opportunities for structural modification and the development of novel therapeutic agents. This document provides a detailed overview of the applications of vinyl pyrazoles in medicinal chemistry, with a focus on their roles as antibacterial and anticancer agents. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of synthetic workflows and mechanisms of action.

Application Note 1: Vinyl Pyrazoles as Potent DNA Gyrase Inhibitors for Antibacterial Therapy

Introduction:

The rise of antibiotic-resistant bacteria poses a significant threat to global health. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a well-validated target for the development of new antibacterial agents.^{[1][2]} Certain 5-vinylpyrazole derivatives have been identified as potent inhibitors of DNA gyrase, exhibiting significant activity against Gram-positive bacteria, including quinolone-resistant strains.^{[1][2][3]}

Mechanism of Action:

These vinyl pyrazole compounds are believed to function by binding to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its ATPase activity. This ultimately leads to the inhibition of DNA supercoiling and bacterial cell death. The vinyl group in these molecules can be crucial for establishing key interactions within the enzyme's active site.

Featured Compounds and Biological Activity:

A series of 5-[(E)-2-arylvinyl]pyrazoles have demonstrated potent antibacterial activity. The inhibitory activities of selected compounds against DNA gyrase and their minimum inhibitory concentrations (MICs) against various bacterial strains are summarized below.

Compound ID	Target Enzyme	IC50 ($\mu\text{g/mL}$)	Bacterial Strain	MIC ($\mu\text{g/mL}$)
VP-AG-1	S. aureus DNA gyrase	128	S. aureus FDA 209P	64
VP-AG-12	S. aureus DNA gyrase	4	S. aureus FDA 209P	4
VP-AG-16	S. aureus DNA gyrase	2	S. aureus FDA 209P	1-2
VP-AG-16	E. coli DNA gyrase	8	Quinolone-resistant S. aureus	1-2
VP-AG-16	S. aureus Topo IV	4	Coumarin-resistant S. aureus	1-2

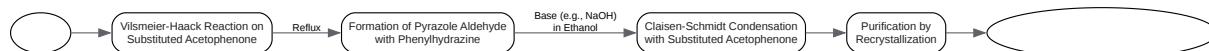
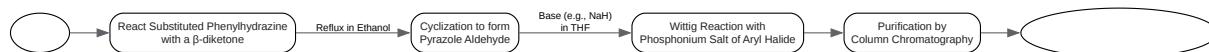
Data compiled from multiple sources.[\[2\]](#)[\[4\]](#)

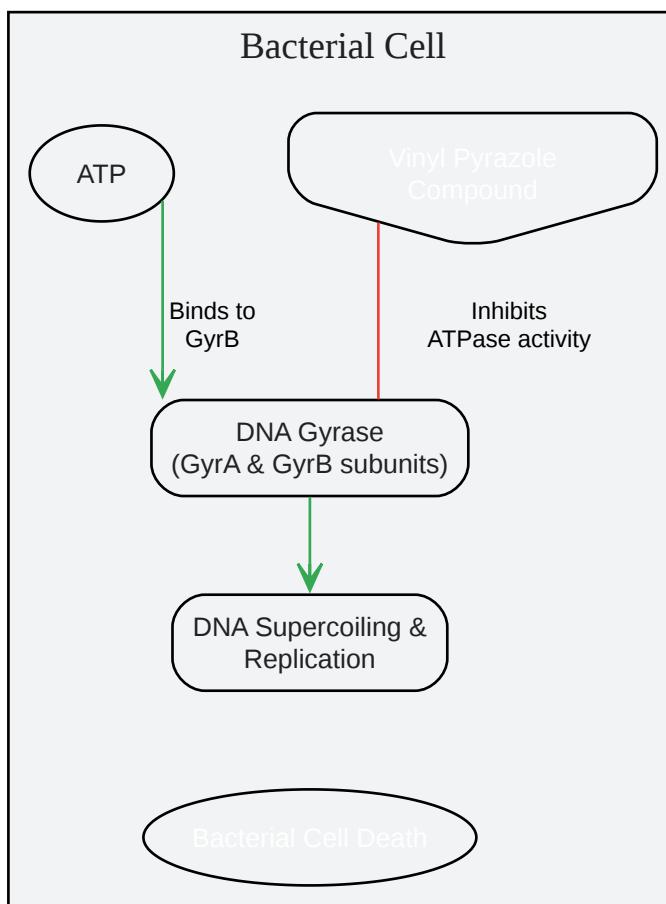
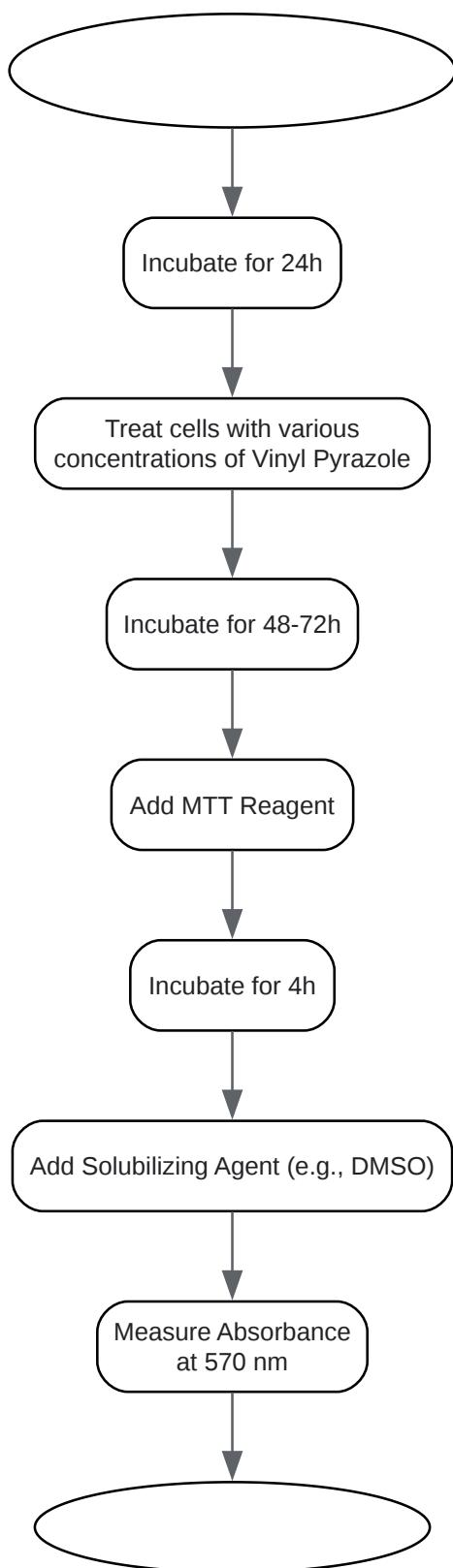
Experimental Protocols:

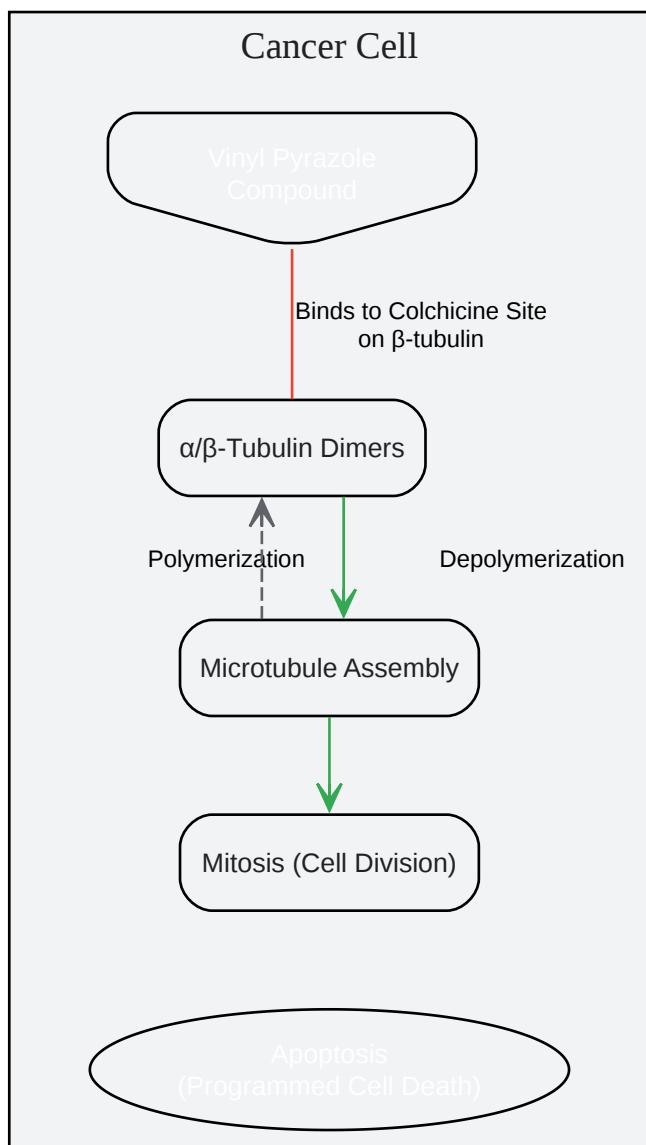
Protocol 1: Synthesis of 5-[(E)-2-arylvinyl]pyrazoles

This protocol describes a general method for the synthesis of 5-[(E)-2-arylvinyl]pyrazoles, which are potent DNA gyrase inhibitors.[\[2\]](#)

Workflow for Synthesis of 5-[(E)-2-arylvinyl]pyrazoles





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References

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